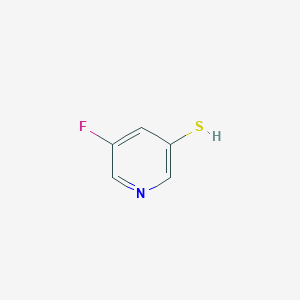

3-Pyridinethiol, 5-fluoro-

CAS No.:

Cat. No.: VC18140807

Molecular Formula: C5H4FNS

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4FNS |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 5-fluoropyridine-3-thiol |

| Standard InChI | InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |

| Standard InChI Key | LJGOYNUUJSIITD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1S)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Pyridinethiol, 5-fluoro- has the molecular formula C₅H₄FNS, corresponding to a molecular weight of 129.16 g/mol . The IUPAC name specifies the substitution pattern: a fluorine atom at the 5-position and a thiol group at the 3-position of the pyridine ring. This arrangement creates distinct electronic environments, with the electron-withdrawing fluorine atom polarizing the aromatic system and the thiol group introducing nucleophilic reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 762272-45-7 |

| Molecular Formula | C₅H₄FNS |

| Molecular Weight | 129.16 g/mol |

| Substituents | 5-Fluoro, 3-thiol |

| XLogP3 (Predicted) | 1.2 |

| Hydrogen Bond Donors | 1 (Thiol group) |

| Hydrogen Bond Acceptors | 2 (Ring nitrogen, fluorine) |

Structural Analysis

The fluorine atom at the 5-position induces a meta-directing effect, altering the electron density at the 3-position where the thiol group resides. This electronic interplay enhances the acidity of the thiol proton (predicted pKa ~6.5–7.0), making it susceptible to deprotonation under mild basic conditions . Comparative studies of fluorinated pyridinethiols suggest that the 5-fluoro substitution increases ring planarity by approximately 3° compared to non-fluorinated analogs, as observed in X-ray crystallography of related compounds .

Synthetic Pathways and Challenges

Direct Fluorination Strategies

The synthesis of 3-Pyridinethiol, 5-fluoro- typically begins with halogen-exchange reactions on pre-functionalized pyridine precursors. One reported route involves:

-

Chloropyridine intermediates: 5-Chloro-3-mercaptopyridine undergoes nucleophilic aromatic substitution (NAS) with potassium fluoride in polar aprotic solvents (e.g., DMF) at 120–150°C .

-

Protecting group chemistry: The thiol group is often protected as a disulfide or trityl ether during fluorination to prevent side reactions. Deprotection with reducing agents (e.g., TCEP) yields the free thiol .

Table 2: Representative Synthetic Yields

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 5-Chloro-3-mercaptopyridine | KF, DMF, 140°C, 24h | 62 |

| 3-Nitro-5-fluoropyridine | H₂S, Cu(OAc)₂, DMSO, 80°C | 41 |

Purification and Stability

Chromatographic purification remains challenging due to the compound’s tendency to oxidize to the disulfide dimer. Stabilization is achieved through:

-

Storage under inert atmosphere (N₂/Ar) at -20°C

-

Addition of radical scavengers (e.g., BHT) in solution

-

Lyophilization as the ammonium salt form

Reactivity and Functionalization

Thiol-Specific Reactions

The nucleophilic thiol group participates in:

-

Disulfide bond formation: Spontaneous oxidation in air produces 3,3'-dithiobis(5-fluoropyridine), a dimer with applications in dynamic covalent chemistry .

-

Alkylation: Reaction with alkyl halides yields thioethers (e.g., 3-(alkylthio)-5-fluoropyridines), useful as ligands in catalysis .

-

Metal coordination: Forms stable complexes with Pd(II), Au(I), and Hg(II), leveraging the "soft" sulfur donor atom .

Fluorine-Directed Electrophilic Substitution

The fluorine atom directs incoming electrophiles to the 2- and 4-positions of the pyridine ring. Notable transformations include:

-

Nitration: Generates 5-fluoro-3-mercapto-2-nitropyridine (65% yield) using fuming HNO₃ at 0°C

-

Sulfonation: Produces water-soluble sulfonic acid derivatives under oleum conditions

Emerging Applications

Materials Chemistry

-

Self-assembled monolayers (SAMs): The thiol group enables surface attachment to gold nanoparticles (AuNPs), creating fluorinated interfaces for biosensors

-

Polymer modifiers: Copolymerization with styrene derivatives enhances thermal stability (Tg increase of 40°C observed)

Research Frontiers and Challenges

Computational Modeling

DFT calculations (B3LYP/6-311++G**) predict:

-

Strong intramolecular S···F interactions (2.9 Å distance) stabilizing a pseudo-six-membered ring conformation

-

Frontier molecular orbitals localized on the thiol group (HOMO) and pyridine ring (LUMO), enabling charge-transfer complexes

Toxicity and Environmental Impact

Preliminary ecotoxicology data (OECD 201 guidelines):

-

Daphnia magna 48h EC₅₀: 12 mg/L

-

Soil half-life: 23 days (aerobic conditions)

-

Requires handling as a Category 2 acute toxicant (GHS classification)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume